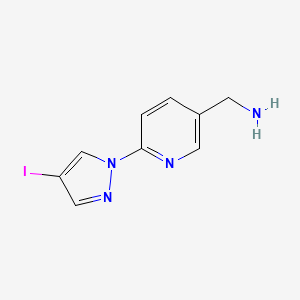![molecular formula C16H13BrO2 B12103472 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)
1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone is an organic compound that features a biphenyl core with an acetyl group at the para position of one phenyl ring and a bromoethanone group attached to the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone typically involves the following steps:
Formation of 4’-Acetyl[1,1’-biphenyl]-4-yl: This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The acetylated biphenyl is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethanone group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.
化学反应分析
Types of Reactions
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
科学研究应用
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.
相似化合物的比较
Similar Compounds
4-Acetylbiphenyl: Lacks the bromoethanone group, making it less reactive in nucleophilic substitution reactions.
4-Bromoacetophenone: Contains a single phenyl ring, making it less sterically hindered and more reactive in certain reactions.
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone is unique due to the combination of the biphenyl core and the bromoethanone group, which provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C16H13BrO2 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC 名称 |
1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H13BrO2/c1-11(18)12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(19)10-17/h2-9H,10H2,1H3 |
InChI 键 |
CNSFUFWMUVFFQG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)



![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)




